molecular formula C19H19N3O2 B2570320 4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile CAS No. 2379993-94-7

4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile

Cat. No.: B2570320
CAS No.: 2379993-94-7
M. Wt: 321.38
InChI Key: IPXNDVFYGDYPRH-UHFFFAOYSA-N
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Description

4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-[(Piperidin-4-yloxy)methyl]pyridine with a benzonitrile derivative under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile is not well-documented. it is likely to interact with molecular targets through its functional groups, such as the piperidine and pyridine rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile is unique due to the presence of both a benzonitrile group and a piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-12-15-3-5-17(6-4-15)19(23)22-11-1-2-16(13-22)14-24-18-7-9-21-10-8-18/h3-10,16H,1-2,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNDVFYGDYPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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